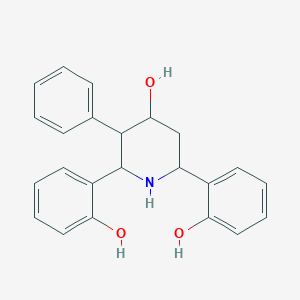
BRN 3630997
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of two hydroxyphenyl groups and a phenyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted to form the piperidine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.
科学的研究の応用
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors and enzymes, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one
- 2,6-Bis(benzimidazol-2-yl)pyridine
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2,6-Bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol is unique due to the presence of both hydroxyphenyl and phenyl groups attached to the piperidine ring This unique structure imparts specific chemical and biological properties that are not observed in similar compounds
特性
CAS番号 |
124069-13-2 |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
361.4 g/mol |
IUPAC名 |
2,6-bis(2-hydroxyphenyl)-3-phenylpiperidin-4-ol |
InChI |
InChI=1S/C23H23NO3/c25-19-12-6-4-10-16(19)18-14-21(27)22(15-8-2-1-3-9-15)23(24-18)17-11-5-7-13-20(17)26/h1-13,18,21-27H,14H2 |
InChIキー |
GCQYAODWNSJCJU-UHFFFAOYSA-N |
SMILES |
C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O |
正規SMILES |
C1C(C(C(NC1C2=CC=CC=C2O)C3=CC=CC=C3O)C4=CC=CC=C4)O |
同義語 |
2,6-Bis(2-hydroxyphenyl)-3-phenyl-4-piperidinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















